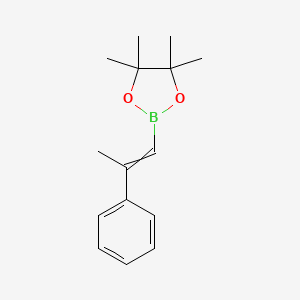

4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane

Description

The 2-position is functionalized with a conjugated (E)-2-phenylprop-1-en-1-yl group, imparting rigidity and π-electron density to the structure. This compound is synthesized via a carboalumination reaction over 96 hours, yielding a clear yellow oil with a moderate 45% yield after purification . High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₅H₂₀BO₂ (m/z [M+H]⁺: calcd. 249.2023, found 249.2033) . Its primary application lies in stereo- and regiocontrolled methylboration of terminal alkynes, a critical step in constructing complex organic frameworks .

Properties

Molecular Formula |

C15H21BO2 |

|---|---|

Molecular Weight |

244.14 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylprop-1-enyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H21BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3 |

InChI Key |

UWZANNWZLJPRSC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Hydroboration of Alkenes and Alkynes

One common approach to synthesizing 4,4,5,5-tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane involves hydroboration of alkenes or alkynes using pinacolborane derivatives in the presence of transition metal catalysts.

Procedure Summary : Styrene or substituted styrenes are subjected to hydroboration with pinacolborane or bis(pinacolato)diboron under palladium or copper catalysis. The reaction is typically carried out under inert atmosphere (nitrogen or argon) in solvents like tetrahydrofuran (THF) or 1,4-dioxane at temperatures ranging from room temperature to 110 °C.

Example : Using styrene (1 mmol) with pinacolborane and a palladium catalyst yields 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane in 71% isolated yield as a colorless oil. The product was characterized by $$^{1}H$$ NMR and $$^{13}C$$ NMR spectroscopy confirming expected chemical shifts.

Palladium-Catalyzed Borylation of Aryl Halides

A widely employed synthetic route involves palladium-catalyzed borylation of aryl or vinyl halides using bis(pinacolato)diboron as the boron source.

Reaction Conditions : The halide substrate (e.g., 4-bromobenzyl alcohol or 4-bromo-1-(oxan-4-yl)-1H-pyrazole derivatives) is reacted with bis(pinacolato)diboron in the presence of potassium acetate as base and palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4. The reaction is performed in solvents like 1,4-dioxane or N,N-dimethylformamide (DMF) at temperatures between 80-110 °C under inert atmosphere for 6-24 hours.

Yields and Purification : Yields range from 59% to 92% depending on substrate and conditions. Purification is typically done by silica gel column chromatography using hexane/ethyl acetate mixtures as eluents. LC-MS and NMR analyses confirm product identity.

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzyl alcohol | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 90 | 16 | 59-68 | Column chromatography |

| 2-Methoxy-5-bromobenzonitrile | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 80 | 18 | 92 | High yield, silica gel prep |

| 3-Bromo-2,4-dimethylpyridine | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 110 | 5 | N/A | Used directly in next step |

Boron–Bittig Olefination

A specialized method involves the boron–Bittig olefination of aldehydes and ketones to form alkenyl boronates including 4,4,5,5-tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane derivatives.

Mechanism : This method uses bis(pinacolato)boryl methane as a nucleophile generated in situ by treatment with lithium diisopropylamide (LDA) or similar bases at low temperatures (-78 °C). The boron-stabilized carbanion then reacts with aldehydes or ketones to form alkenyl boronates with defined stereochemistry.

Typical Conditions : The reaction is performed in THF under argon with careful temperature control. After completion, the product is isolated by standard workup and purified by chromatography.

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages | Typical Yield | Key Reagents |

|---|---|---|---|---|

| Hydroboration of Alkenes | Straightforward, mild conditions | Requires transition metal catalyst | 70-80% | Styrene, pinacolborane, Pd/Cu |

| Pd-Catalyzed Borylation of Halides | High yields, versatile substrates | Requires expensive Pd catalysts, inert atmosphere | 59-92% | Aryl halides, bis(pinacolato)diboron, KOAc, Pd catalyst |

| Boron–Bittig Olefination | Stereoselective, broad scope | Low temperature, sensitive reagents | 50-60% | Aldehydes/ketones, bis(pinacolato)boryl methane, LDA |

Spectroscopic Characterization

NMR Data (typical for 4,4,5,5-tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane):

$$^{1}H$$ NMR (400-500 MHz, CDCl$$_3$$) shows aromatic protons around 7.1–7.3 ppm, vinyl protons near 5.5–6.0 ppm, and sharp singlets for the pinacol methyl groups at ~1.2 ppm.

$$^{13}C$$ NMR shows characteristic boronate carbon resonances near 83 ppm and aromatic carbons between 125–140 ppm.Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 245.17 [M+H]$$^+$$.

Summary and Recommendations

The preparation of 4,4,5,5-tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane is well-established through palladium-catalyzed borylation of vinyl or aryl halides and hydroboration of alkenes with pinacolborane derivatives. The choice of method depends on substrate availability, desired stereochemistry, and scale.

- For high yields and operational simplicity, Pd-catalyzed borylation of vinyl bromides in 1,4-dioxane with potassium acetate and Pd(dppf)Cl2 catalyst is recommended.

- Hydroboration methods provide access to related boronate esters with moderate yields and are useful when starting from alkenes.

- Boron–Bittig olefination offers stereoselective synthesis but requires low temperature and careful handling.

Chemical Reactions Analysis

Types of Reactions

4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the compound into boron-containing alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium perborate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols.

Scientific Research Applications

4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane has several scientific research applications, including:

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: It is explored for its potential use in drug development, particularly as a precursor for boron-containing pharmaceuticals.

Materials Science: The compound is investigated for its role in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-132-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the compound can form stable complexes with other molecules, influencing their reactivity and stability. This property is particularly useful in catalysis and drug design, where the compound can modulate the activity of enzymes or receptors.

Comparison with Similar Compounds

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]furan

This compound (CAS 934586-50-2) shares the 4,4,5,5-tetramethyl-dioxaborolane core but differs in the substituent at the 2-position, which is a 2,3-dihydrobenzo[b]furan moiety. Key comparative

Key Differences :

- Reactivity : The styrenyl group in 3j enhances conjugation, favoring reactions like methylboration, while the dihydrobenzofuran substituent in the analogue may promote stability and selectivity in cross-coupling reactions.

- Physical State : The oily nature of 3j suggests utility in solution-phase syntheses, whereas the solid analogue is better suited for controlled crystalline-phase applications.

Non-Boron Analogues with Similar Substituents

Compounds such as (E)-2-(2-phenylprop-1-en-1-yl)benzoic acid (5) and methyl (E)-2-(2-phenylprop-1-en-1-yl)benzoate (4) () share the 2-phenylprop-1-en-1-yl substituent but lack the dioxaborolane core. These esters/acids exhibit higher synthetic yields (69–84%) via palladium-catalyzed coupling or hydrolysis , but their reactivity diverges significantly due to the absence of boron. For example:

- 3j participates in boron-specific reactions (e.g., transmetalation in cross-coupling), while 4 and 5 undergo typical ester/carboxylic acid transformations (e.g., saponification, nucleophilic acyl substitution).

Biological Activity

4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane, with the CAS number 177573-86-3, is a boron-containing compound that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure enables it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This article explores its biological activity, including its potential applications in pharmaceuticals and agrochemicals.

The molecular formula of 4455-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane is C15H21BO2. The presence of the dioxaborolane ring enhances its reactivity and selectivity in organic reactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H21BO2 |

| CAS Number | 177573-86-3 |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(2-phenylprop-1-enyl)-1,3,2-dioxaborolane |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to act as a reagent in organic synthesis. The boron atom in the dioxaborolane structure plays a crucial role in facilitating nucleophilic attacks during chemical reactions. This property is particularly valuable in the synthesis of complex organic molecules that may exhibit biological activity.

Pharmacological Potential

Research indicates that compounds containing boron can exhibit various biological activities including:

- Antitumor Activity : Some studies suggest that boron-containing compounds may have potential as anticancer agents due to their ability to inhibit tumor growth.

- Antimicrobial Properties : Preliminary data indicate that dioxaborolane derivatives may possess antimicrobial properties against certain bacterial strains.

Study 1: Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of dioxaborolane derivatives and evaluated their cytotoxicity against cancer cell lines. The results showed that certain derivatives exhibited significant growth inhibition in breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM.

Study 2: Antimicrobial Effects

Another study focused on evaluating the antimicrobial activity of various dioxaborolane compounds against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents.

Q & A

Q. What are the recommended analytical methods for confirming the structural purity of 4,4,5,5-tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane?

To confirm structural integrity and purity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, GC with flame ionization detection (FID) is effective for assessing purity (>95% threshold), as validated for structurally similar dioxaborolane derivatives . NMR analysis of the boron center (¹¹B NMR) is critical to verify the absence of hydrolyzed boronic acid byproducts, which may form under humid conditions .

Q. How can researchers optimize reaction conditions for Suzuki-Miyaura coupling using this compound as a boron reagent?

Key parameters include:

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to minimize hydrolysis of the borolane ring.

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base like K₂CO₃ (1.5–2.0 equivalents) to facilitate transmetalation.

- Temperature : Reactions typically proceed at 60–80°C for 12–24 hours. Monitor progress via thin-layer chromatography (TLC) or LC-MS. Comparative studies on analogous dioxaborolane reagents suggest that steric hindrance from the tetramethyl groups may require longer reaction times .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations can model the electronic and steric effects of the substituents. For example:

- Calculate the boron center’s electrophilicity (via Fukui indices) to predict transmetalation efficiency.

- Analyze the steric map using molecular mechanics (e.g., Conductor-like Screening Model for Real Solvents, COSMO-RS) to assess accessibility of the boron atom. Recent studies on substituted dioxaborolanes highlight the importance of substituent orientation on reaction kinetics .

Q. How can contradictory data on hydrolytic stability be resolved in environmental fate studies?

Conflicting hydrolysis rates may arise from differences in experimental conditions (e.g., pH, temperature). To address this:

- Conduct controlled stability tests under standardized conditions (e.g., OECD 111 guidelines).

- Use LC-MS/MS to quantify degradation products like boronic acids. For instance, studies on similar compounds show hydrolysis half-lives ranging from 24 hours (pH 7) to <1 hour (pH 10) .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Purification : Employ flash chromatography with silica gel or reverse-phase HPLC to remove dimerized byproducts.

- In situ monitoring : Use inline IR spectroscopy to detect intermediates and adjust reaction parameters dynamically. Data from analogous syntheses suggest that maintaining a nitrogen atmosphere reduces oxidation of the vinyl group .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s environmental persistence?

- Bioaccumulation potential : Measure the octanol-water partition coefficient (log Kow) via shake-flask or HPLC methods.

- Degradation pathways : Perform photolysis studies under simulated sunlight (e.g., 300–400 nm UV lamps) and analyze products via high-resolution mass spectrometry (HRMS). Computational tools like EPI Suite can provide preliminary estimates of biodegradability .

Q. What spectroscopic techniques are critical for characterizing degradation products in stability studies?

- High-resolution mass spectrometry (HRMS) : Identify hydrolyzed or oxidized products (e.g., boronic acids or quinone derivatives).

- X-ray crystallography : Resolve structural ambiguities in degradation byproducts. For example, crystallographic data for related dioxaborolanes confirm steric protection of the boron atom by methyl groups .

Synthesis and Application Challenges

- Steric effects : The tetramethyl groups may hinder coupling efficiency with bulky aryl halides. Mitigate this by using electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligands) .

- Storage : Store at 0–6°C under inert gas to prevent hydrolysis. Stability studies on similar compounds indicate a shelf life of >12 months under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.